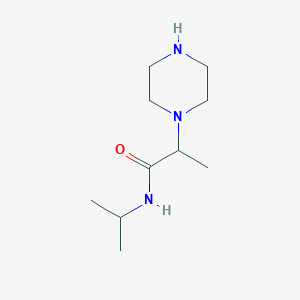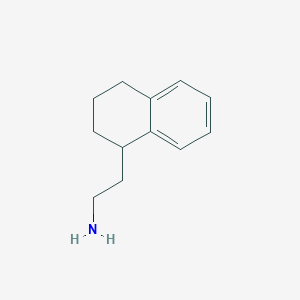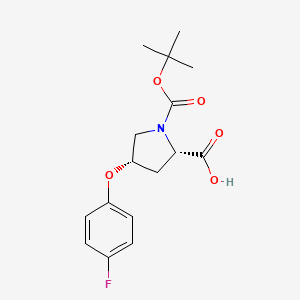
tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of fluorinated pyrrolidines. This compound is distinguished by its specific stereochemistry and functional groups, making it of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate starting materials followed by fluorination and functional group manipulations. A common route might include:
Starting from a protected pyrrolidine derivative.
Introduction of the hydroxymethyl group via a formylation reaction.
Stereoselective fluorination using a fluorinating agent such as diethylaminosulfur trifluoride.
Esterification with tert-butanol under acidic conditions.
Industrial Production Methods
In an industrial setting, this compound can be synthesized using scalable methods that focus on high yield and purity. This often involves optimization of reaction conditions, such as temperature, solvent choice, and reaction time, along with efficient purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Can convert the hydroxymethyl group to a carboxylic acid.
Reduction: : Possible reduction of the ester group to an alcohol.
Substitution: : The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: : Jones reagent or KMnO4.
Reducing agents: : LiAlH4 or NaBH4.
Nucleophilic substitution: : Reaction with nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: : Formation of a carboxylic acid derivative.
Reduction: : Formation of primary or secondary alcohols.
Substitution: : Formation of various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used extensively in:
Medicinal Chemistry: : As a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Organic Synthesis: : As an intermediate in the synthesis of more complex molecules.
Biological Studies: : To explore interactions with biomolecules due to its unique stereochemistry and functional groups.
Industrial Applications: : In the development of specialty chemicals and materials.
Mécanisme D'action
The compound's mechanism of action is largely determined by its interaction with biological macromolecules. The hydroxymethyl group and the fluorine atom are particularly important for molecular recognition and binding affinity.
Molecular Targets: : Enzymes or receptors that have binding sites complementary to the compound’s stereochemistry.
Pathways Involved: : May involve inhibition or activation of enzymatic activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the combination of its functional groups. Similar compounds include:
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: : Lacks the fluorine atom.
tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: : Different stereochemistry.
Fluorinated pyrrolidines: : Various other derivatives with different substituents and stereochemistry.
Each of these compounds offers different chemical properties and biological activities, making this compound a standout for specific applications due to its unique structure.
Propriétés
IUPAC Name |
tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMZCLHRRRKGF-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)


![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B3161192.png)




![[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride](/img/structure/B3161226.png)


![N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide](/img/structure/B3161240.png)

